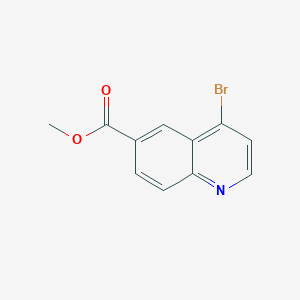

Methyl 4-bromoquinoline-6-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic investigation of this compound reveals fundamental structural parameters that define its three-dimensional arrangement and intermolecular interactions. Based on comprehensive structural analysis, the compound crystallizes with specific geometric parameters that reflect the influence of both the bromine substituent and the methyl ester group on the overall molecular architecture.

The quinoline ring system in this compound maintains the characteristic planar configuration typical of quinoline derivatives, with the bromine atom at the 4-position introducing specific steric and electronic effects. Crystallographic studies of related brominated quinoline carboxylates demonstrate that the presence of halogen substituents can significantly influence the molecular packing and intermolecular hydrogen bonding patterns. In the case of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, a structurally related compound, X-ray diffraction analysis revealed an orthorhombic crystal system with space group Pbca, unit cell parameters of a = 14.0819(7) Å, b = 9.7470(5) Å, c = 24.0399(12) Å, and volume V = 3299.6(3) ų.

The molecular geometry of this compound is characterized by the quinoline ring system maintaining planarity with minimal deviation from the mean plane. Structural analysis indicates that the dihedral angles between different ring components and substituent groups play crucial roles in determining the overall molecular conformation. The carboxylate ester group at the 6-position typically exhibits specific orientations relative to the quinoline plane, influenced by both steric factors and electronic conjugation effects.

Intermolecular interactions in the crystal structure of this compound involve weak hydrogen bonding patterns, primarily through carbon-hydrogen to oxygen interactions. These non-classical hydrogen bonds contribute to the overall crystal packing stability and influence the physical properties of the crystalline material. The presence of the bromine atom introduces additional van der Waals interactions and potential halogen bonding effects that further stabilize the crystal lattice structure.

Electronic Structure Calculations via Density Functional Theory Methods

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular orbital characteristics of this compound. These computational studies reveal the distribution of electron density, frontier molecular orbital energies, and electronic excitation properties that govern the compound's chemical reactivity and spectroscopic behavior.

The frontier molecular orbitals of this compound, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, exhibit characteristic patterns typical of quinoline derivatives with electron-withdrawing substituents. Density Functional Theory calculations performed at the B3LYP/6-31G(d,p) level provide detailed information about the electronic structure, including molecular orbital energies, electron density distributions, and charge transfer characteristics. These calculations demonstrate that the bromine substituent at the 4-position significantly influences the electronic properties through both inductive and mesomeric effects.

The electrophilicity index, electronegativity, chemical potential, chemical hardness, and softness properties of this compound can be determined through Density Functional Theory calculations, providing quantitative measures of the compound's electronic characteristics. These parameters are essential for understanding the molecule's reactivity patterns and potential interactions with biological targets or chemical reagents.

Time-Dependent Density Functional Theory calculations enable the prediction of absorption spectra and electronic excitation transitions in this compound. These computational studies reveal the correlation between calculated molecular orbital energies and experimental absorption spectra, providing theoretical validation for observed spectroscopic properties. The electronic excitation transitions calculated through Time-Dependent Density Functional Theory methods demonstrate the influence of the bromine substituent and carboxylate ester group on the compound's photophysical characteristics.

The optimized molecular geometry obtained from Density Functional Theory calculations shows excellent agreement with experimental crystallographic data for related quinoline carboxylate compounds. Bond lengths, bond angles, and dihedral angles calculated through theoretical methods provide detailed insights into the structural preferences and conformational stability of this compound.

Comparative Analysis with Quinoline-6-carboxylate Derivatives

The structural and electronic properties of this compound can be systematically compared with other quinoline-6-carboxylate derivatives to understand the specific effects of bromine substitution and ester functionality. This comparative analysis encompasses both experimental data from related compounds and theoretical predictions for structurally similar molecules.

Methyl 6-bromoquinoline-4-carboxylate, an isomeric compound with the same molecular formula but different substitution pattern, provides an important comparison for understanding positional effects in brominated quinoline carboxylates. This isomer, bearing the molecular formula C₁₁H₈BrNO₂ and molecular weight 266.09 grams per mole, demonstrates how the relative positions of bromine and carboxylate substituents influence molecular properties and reactivity patterns.

The comparison with methyl 4-methoxyquinoline-6-carboxylate, which features a methoxy group instead of bromine at the 4-position, reveals the electronic effects of different substituents on the quinoline ring system. This methoxy-substituted analog, with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 grams per mole, exhibits different electronic characteristics due to the electron-donating nature of the methoxy group compared to the electron-withdrawing bromine substituent.

Crystallographic comparison with ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate demonstrates the influence of ester chain length and additional substituents on crystal packing and molecular geometry. This related compound crystallizes in an orthorhombic system with space group Pbca, showing specific intermolecular interactions through carbon-hydrogen to oxygen hydrogen bonds that form chains along specific crystallographic directions.

The electronic structure comparison reveals that bromine substitution at the 4-position of quinoline-6-carboxylate creates distinct frontier molecular orbital patterns compared to other electron-withdrawing or electron-donating substituents. Density Functional Theory calculations demonstrate that the bromine atom significantly affects both the energy levels and spatial distribution of molecular orbitals, influencing the compound's electronic excitation properties and chemical reactivity.

Photophysical property comparisons among quinoline carboxylate derivatives show that this compound exhibits specific absorption and emission characteristics influenced by the heavy atom effect of bromine. These properties differ significantly from lighter halogen substituted or non-halogenated quinoline carboxylate analogs, reflecting the unique electronic structure modifications introduced by bromine substitution.

Properties

IUPAC Name |

methyl 4-bromoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWWLOBDCESBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583004 | |

| Record name | Methyl 4-bromoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-85-6 | |

| Record name | Methyl 4-bromoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219763-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthesis via 4-Bromoaniline and Ethyl Propiolate (Patent CN106432073B)

This method outlines a three-step industrially viable synthesis with good yield and environmental considerations:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Michael addition of ethyl propiolate to 4-bromoaniline in methanol under inert atmosphere | 30–50 °C, nitrogen or inert gas | Formation of 3-(4-bromaniline)ethyl acrylate; methanol removed by distillation |

| 2 | Cyclization of 3-(4-bromaniline)ethyl acrylate in diphenyl ether | 200–220 °C, 2 h | Isolation of 6-bromoquinoline-4(1H)-one by filtration and washing; yield ~77% |

| 3 | Chlorination of 6-bromoquinoline-4(1H)-one with phosphorus trichloride in toluene | Reflux, 2 h | Formation of 4-bromo-6-chloroquinoline; yield ~92.6% |

- The final step produces 4-bromo-6-chloroquinoline, a close analogue that can be further modified to this compound by esterification or substitution reactions.

- The overall yield exceeds 70%, significantly improving over previous methods (26–42%).

- The process is suitable for industrial scale due to ease of operation and environmental friendliness.

Direct Esterification of 6-Bromoquinoline-6-Carboxylic Acid (Chemicalbook Synthesis)

This method involves the methylation of the carboxylic acid group on the quinoline ring:

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reflux of 6-bromoquinoline-6-carboxylic acid with methanol and methanesulfonic acid | 6 hours reflux | Esterification to methyl 6-bromoquinoline-6-carboxylate |

| 2 | Neutralization with sodium bicarbonate in water at 20 °C | Stirring overnight | Isolation by filtration and drying |

| Yield | Overall yield reported | ~85% | High purity product suitable for further use |

Alternative Synthetic Routes and Industrial Considerations

- Bromination of 2-methylquinoline followed by carboxylation and esterification is a known route for related quinoline derivatives, though less commonly reported for the exact 4-bromo substitution pattern.

- Cyclization reactions involving substituted anilines and β-ketoesters or ethyl acetoacetate derivatives can yield quinoline cores with desired substitutions.

- Industrial synthesis may employ continuous flow reactors and green chemistry principles to optimize yield and reduce environmental impact.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Multi-step synthesis (Patent CN106432073B) | 4-Bromoaniline, ethyl propiolate | Diphenyl ether, phosphorus trichloride | 30–220 °C, reflux, inert atmosphere | >70% overall | Industrially scalable, environmentally friendly |

| Direct esterification (Chemicalbook) | 6-Bromoquinoline-6-carboxylic acid | Methanol, methanesulfonic acid, NaHCO3 | Reflux 6 h, neutralization at 20 °C | 85% | Simple, high yield, suitable for lab scale |

| Bromination and cyclization (Literature) | 2-Methylquinoline, bromine or NBS | Acetic acid, CO2 (for carboxylation) | Varies | Moderate to high | Less direct, requires multiple steps |

Research Findings and Notes

- The multi-step synthesis method achieves a significant improvement in yield and cost-effectiveness over older methods, making it suitable for large-scale production.

- Esterification using methanol and methanesulfonic acid is a classical and efficient method to obtain the methyl ester from the corresponding acid, with straightforward purification.

- Reaction monitoring via TLC, NMR, and HPLC is recommended to ensure completion and purity.

- The bromine substituent at position 4 is stable under the described conditions but can be selectively substituted in subsequent synthetic steps for derivatization.

- Environmental considerations favor the use of inert atmospheres and less toxic solvents such as toluene and diphenyl ether in the multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-bromoquinoline-6-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against multiple diseases, including:

- Antimicrobial Activity : Research indicates that compounds with a quinoline structure exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated activity against breast cancer cell lines, indicating potential for development as anticancer agents .

- Tuberculosis Treatment : Recent investigations have focused on the efficacy of quinoline derivatives against Mycobacterium tuberculosis. Some studies have identified specific derivatives that inhibit both replicating and non-replicating forms of the bacterium, showcasing their potential as anti-TB agents .

Synthetic Applications

The synthesis of this compound typically involves several chemical reactions, including:

- Bromination : The introduction of bromine into the quinoline ring is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Esterification : The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst to yield methyl esters.

These synthetic pathways facilitate the production of various derivatives that can be further modified for enhanced biological activity.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

- Dyes and Pigments : The compound is utilized in the formulation of dyes due to its chromophoric properties. Its derivatives are explored for their ability to impart color to textiles and plastics.

- Chemical Intermediates : It acts as a building block in organic synthesis, allowing for the creation of more complex molecules used in various industrial applications.

Case Studies and Research Findings

Several studies highlight the importance of this compound in research:

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that specific quinoline derivatives possess potent antimicrobial activity with MIC values comparable to established antibiotics .

- Anticancer Activity Investigation : Research published in Cancer Letters revealed that certain modifications to the quinoline structure led to increased cytotoxicity against cancer cell lines, suggesting pathways for drug development .

- Anti-TB Activity Evaluation : A comprehensive study published in Nature Communications identified methyl 4-bromoquinoline derivatives as promising candidates for anti-TB therapy, with specific compounds showing significant inhibition against M. tuberculosis .

Mechanism of Action

The mechanism of action of methyl 4-bromoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in various cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Ethyl 4-bromoquinoline-6-carboxylate

Key differences :

- Structure: Ethyl ester instead of methyl (C₁₂H₁₀BrNO₂; MW: 280.12 g/mol; CAS: 958332-97-3).

- Physical properties : Higher predicted boiling point (379.7±22.0°C ) and density (1.495±0.06 g/cm³ ) due to increased alkyl chain length .

- Safety : More hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy .

| Parameter | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Weight (g/mol) | 266.09 | 280.12 |

| Boiling Point (°C) | – | 379.7±22.0 |

| Hazard Profile | R22 | H302, H315, H319, H335 |

| Storage | Room temperature | 2–8°C |

Applications : Ethyl ester’s higher lipophilicity may improve membrane permeability in drug candidates .

4-Bromoquinoline-6-carboxylic Acid

Key differences :

- Structure: Free carboxylic acid group instead of methyl ester (C₁₀H₆BrNO₂; CAS: 219763-87-8).

- Reactivity : Carboxylic acid enables salt formation, metal coordination, and esterification. Bromine enhances electrophilic substitution .

- Applications : Used as a versatile intermediate for synthesizing esters, amides, or metal-organic frameworks .

| Parameter | Methyl Ester | Carboxylic Acid |

|---|---|---|

| Functional Group | Ester | Carboxylic acid |

| Reactivity | Electrophilic substitution | Hydrogen bonding, conjugation |

| Applications | Drug precursor | Derivative synthesis |

Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate

Key differences :

- Structure: Additional 4-bromophenyl and methyl groups (C₁₈H₁₄BrNO₂; MW: 356.21 g/mol; CAS: 488861-00-3).

- Physical properties : Increased steric bulk reduces solubility in polar solvents.

- Applications: Potential use in optoelectronics or as a ligand in catalysis due to extended conjugation .

Methyl 6-methoxy-2-arylquinoline-4-carboxylate

Key differences :

- Structure : Methoxy group at position 6 and aryl group at position 2 (variable aryl substituents).

- Reactivity : Methoxy’s electron-donating effect directs electrophilic substitutions to specific sites.

- Applications : Demonstrated as P-glycoprotein inhibitors in anticancer research, highlighting divergent biological activity compared to brominated analogs .

Methyl 6-acetamido-4-chloroquinoline-2-carboxylate

Key differences :

- Structure: Chlorine at position 4, acetamido at position 6 (C₁₃H₁₀ClNO₃; CAS: 1133115-95-3).

- Reactivity : Chlorine is less reactive than bromine in substitution reactions. Acetamido enables hydrogen bonding.

- Applications : Likely used in targeted therapies where controlled reactivity and hydrogen bonding are critical .

Biological Activity

Methyl 4-bromoquinoline-6-carboxylate (CAS Number: 219763-85-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

- Molecular Formula : C₁₁H₈BrNO₂

- Molecular Weight : 266.09 g/mol

- Structure : The compound features a bromine atom at the 4-position of the quinoline ring and a carboxylate group at the 6-position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the bromine atom and the quinoline ring. These features enable the compound to interact with various molecular targets, including enzymes and receptors involved in cellular processes. The compound has shown potential in:

- Antimicrobial Activity : Studies indicate that halogenated quinolines can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition, which is crucial for bacterial replication .

- Anticancer Properties : Research has highlighted the ability of quinoline derivatives to induce apoptosis in cancer cells, positioning this compound as a candidate for further exploration in cancer therapy .

Antimicrobial Activity

The compound has been evaluated for its efficacy against various pathogens. A summary of findings related to its antimicrobial properties is provided in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | <16 | |

| Staphylococcus aureus (MRSA) | <0.78 | |

| Escherichia coli | >32 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. The results are summarized in Table 2.

| Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Case Studies

- Study on Mycobacterium tuberculosis : A recent study focused on arylated quinoline carboxylic acids, including this compound, demonstrated significant anti-tubercular activity against both replicating and non-replicating strains of Mtb. The study reported that compounds modified with halogens at specific positions showed enhanced inhibitory effects, emphasizing the importance of structural modifications in optimizing biological activity .

- Cytotoxicity Evaluation : Another research effort investigated the cytotoxic effects of various quinoline derivatives on human tumor cell lines. This compound was among those evaluated, showing promising results in inducing apoptosis through mitochondrial pathways, particularly in resistant cancer cell lines .

Q & A

Basic: What are the key structural features and spectroscopic characterization methods for Methyl 4-bromoquinoline-6-carboxylate?

Answer:

this compound (C₁₁H₈BrNO₂, MW 266.09 g/mol) features a quinoline core with a bromine atom at the 4-position and a methyl ester group at the 6-position. The bromine enhances electrophilicity, while the ester group improves solubility .

- Spectroscopic Confirmation :

- NMR : H and C NMR identify substituent positions (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 7–9 ppm) .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 267.0 and fragment ions (e.g., loss of COOCH₃) confirm the structure .

Basic: What are common synthetic routes for this compound?

Answer:

Synthesis typically involves bromination and esterification:

Bromination : Direct bromination of methyl quinoline-6-carboxylate using Br₂ in acetic acid under reflux .

Esterification : Carboxylic acid intermediates (e.g., 6-bromoquinoline-4-carboxylic acid) are esterified with methanol via acid-catalyzed reactions .

Key Optimization Factors :

- Temperature control (60–80°C) to minimize side reactions.

- Solvent choice (e.g., DMF for polar intermediates) .

Advanced: How can microwave-assisted synthesis improve yields of this compound?

Answer:

Microwave irradiation reduces reaction times (minutes vs. hours) and enhances yield (e.g., 85–90% vs. 60–70% conventional):

- Conditions : 100–120°C, 150 W, solvent (e.g., DMF or ethanol) .

- Mechanism : Rapid, uniform heating accelerates nucleophilic substitution at the 4-position .

Example Protocol : - Mix 6-bromoquinoline-4-carboxylic acid (1 eq), methanol (5 eq), and H₂SO₄ (cat.) in a microwave vial. Irradiate at 100°C for 15 min .

Advanced: How to resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in antimicrobial or anticancer activities often arise from:

- Experimental Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .

- Structural Modifications : Minor substituent changes (e.g., replacing Br with Cl) alter binding affinities .

Methodological Solutions : - Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Advanced: What are best practices for crystallographic refinement of this compound using SHELX?

Answer:

SHELX Workflow :

Data Integration : Use SHELXC to process diffraction data (e.g., .hkl files) .

Structure Solution : SHELXD for Patterson methods or SHELXE for experimental phasing .

Refinement : SHELXL with restraints for thermal motion (ADPs) and hydrogen bonding .

Tips :

Advanced: How does the bromine substituent influence electrophilic substitution reactions in this compound?

Answer:

The 4-bromine acts as a directing group , favoring electrophilic attack at the 2- or 8-positions due to:

- Electronic Effects : Bromine’s -I effect deactivates the ring but directs via σ-complex stabilization.

- Steric Effects : Bulky Br hinders substitution at adjacent positions .

Example Reaction :

Nitration with HNO₃/H₂SO₄ yields 2-nitro derivatives, confirmed by H NMR (new aromatic proton at δ 8.5 ppm) .

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

Advanced: How can computational methods predict the reactivity of this compound in drug design?

Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., Fukui indices for nucleophilic attack) .

- Molecular Docking : Simulate binding to targets (e.g., topoisomerase II) using AutoDock Vina. Bromine’s hydrophobicity enhances binding in hydrophobic pockets .

- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.5) and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.